Fumaranilic acid
Overview
Description
Fumaranilic acid is a compound with the molecular formula C10H9NO3 . It is also known by several synonyms such as 4-Oxo-4-phenylamino-2-butenoic acid, (E)-4-anilino-4-oxobut-2-enoic acid, and others .
Synthesis Analysis
The synthesis of fumaric acid, which is structurally similar to this compound, has been studied extensively. It can be produced by the petrochemical route, but there is a growing interest in biotechnological production using low-cost raw materials . One method involves the thermal or catalytic irreversible isomerization from maleic acid obtained from its anhydride by heating in the presence of water . Another method involves a simple one-step hydrothermal reaction .Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight of this compound is 191.18 g/mol .Chemical Reactions Analysis
Fumaric acid, a compound related to this compound, is an intermediate in the citric acid cycle used by cells to produce energy in the form of adenosine triphosphate (ATP) from food . It is formed by the oxidation of succinate by the enzyme succinate dehydrogenase and is then converted to malate by the enzyme fumarase .Physical and Chemical Properties Analysis
This compound has a molecular weight of 191.18 g/mol . It has a hydrogen bond donor count of 2 . The XLogP3-AA value, which is a measure of the compound’s lipophilicity, is 0.9 .Scientific Research Applications
Fumaric Acid in Medicine
Multiple Sclerosis and Psoriasis Treatment : Fumaric acid esters (FAEs), including dimethyl fumarate (DMF), are used to treat relapsing-remitting multiple sclerosis (RRMS) and psoriasis. They show immunomodulatory effects, such as reduction of peripheral CD4+ and CD8+ T-lymphocytes, and inhibitory effects on nuclear factor kappa B (NF-κB) (Moharregh-Khiabani et al., 2009); (Das et al., 2016).
Neuroprotective Effects : Fumaric acids show potential neuroprotective effects in models like cuprizone-induced demyelination in mice, highlighting their potential in treating neurological disorders (Moharregh-Khiabani et al., 2010).
Fumaric Acid in Biotechnology
Bioengineering and Fumaric Acid Production : Genetic modifications in organisms like Rhizopus oryzae and Saccharomyces cerevisiae have been explored to enhance fumaric acid production, an important component in food and industrial applications (Zhang & Yang, 2012); (Xu et al., 2012).
Fumaric Acid in Thermophilic Fungi : Metabolic engineering of thermophilic fungi like Myceliophthora thermophila has shown promising results in fumaric acid production, highlighting potential sustainable methods for industrial fumaric acid production from lignocellulose-derived carbon sources (Gu et al., 2018).
Mechanism of Action
Mode of Action:
Fumaric acid’s mode of action involves several processes:
Activation of Nrf2: Fumaric acid activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Once dissociated from its inhibitor Keap-1, Nrf2 translocates to the nucleus and binds to antioxidant response elements (AREs) in the DNA. This upregulates the expression of antioxidant genes, enhancing cellular defense against oxidative stress .
Inhibition of keratinocyte proliferation: In dermatology, fumaric acid esters (a derivative of fumaric acid) are used to treat conditions like psoriasis. The proposed mechanism involves inhibiting keratinocyte proliferation and modulating cytokine expression .
Future Directions
Fumaric acid and its esters, which are structurally similar to fumaranilic acid, have been studied for their potential use in various disease models, particularly in targeting specific intracellular signal transduction cascades in cancer . This suggests that this compound may also have potential therapeutic applications that could be explored in future research.
Properties
IUPAC Name |
4-anilino-4-oxobut-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-9(6-7-10(13)14)11-8-4-2-1-3-5-8/h1-7H,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZLCOICKHIPRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870610 | |
Record name | 4-Oxo-4-(phenylamino)-2-butenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37902-58-2 | |
Record name | 4-Oxo-4-(phenylamino)-2-butenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37902-58-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Oxo-4-(phenylamino)-2-butenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-oxo-4-(phenylamino)-2-butenoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.808 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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